4-bromo-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol is a complex organic compound with a molecular formula of C28H20Br2N2O2 and a molecular weight of 576.292 . This compound is known for its unique structure, which includes bromine, chlorine, and methoxy functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-bromo-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol typically involves multiple steps, including the formation of the benzoxazole ring and subsequent functionalization. One common synthetic route involves the condensation of 2,3-dichloroaniline with salicylaldehyde to form the benzoxazole core, followed by bromination and methoxylation reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
4-bromo-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique functional groups can play a role in drug design.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of specific pathways. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds include:
4-bromo-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol: This compound has a nitro group instead of a methoxy group, which can affect its reactivity and applications.
4-bromo-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-hydroxyphenol: The hydroxy group can lead to different hydrogen bonding interactions and reactivity compared to the methoxy group.
The uniqueness of 4-bromo-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it versatile for various applications.
Properties
Molecular Formula |
C21H13BrCl2N2O3 |
---|---|
Molecular Weight |
492.1 g/mol |
IUPAC Name |
4-bromo-2-[[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C21H13BrCl2N2O3/c1-28-18-8-12(22)7-11(20(18)27)10-25-13-5-6-17-16(9-13)26-21(29-17)14-3-2-4-15(23)19(14)24/h2-10,27H,1H3 |
InChI Key |
VDWHMXRKCQDDEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=CC=C4)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.